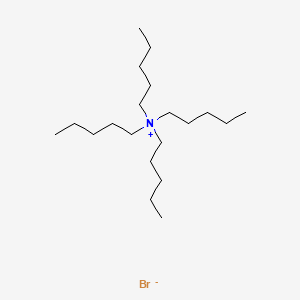

Tetrapentylammonium bromide

Description

Properties

IUPAC Name |

tetrapentylazanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H44N.BrH/c1-5-9-13-17-21(18-14-10-6-2,19-15-11-7-3)20-16-12-8-4;/h5-20H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPALIFXDWQTXKS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC[N+](CCCCC)(CCCCC)CCCCC.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H44BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15959-61-2 (Parent) | |

| Record name | 1-Pentanaminium, N,N,N-tripentyl-, bromide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000866977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40883596 | |

| Record name | 1-Pentanaminium, N,N,N-tripentyl-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White hygroscopic flakes; [Acros Organics MSDS] | |

| Record name | Tetrapentylammonium bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19859 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

866-97-7 | |

| Record name | Tetrapentylammonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=866-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pentanaminium, N,N,N-tripentyl-, bromide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000866977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Pentanaminium, N,N,N-tripentyl-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Pentanaminium, N,N,N-tripentyl-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrapentylammonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.597 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical and chemical properties of Tetrapentylammonium bromide?

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrapentylammonium bromide (TPAB) is a quaternary ammonium (B1175870) salt with the chemical formula C₂₀H₄₄BrN. It is a white, crystalline solid that is highly soluble in many organic solvents and also soluble in water.[1][2] This compound is widely utilized as a phase-transfer catalyst in a variety of organic reactions, facilitating the reaction between reactants present in different immiscible phases.[3][4][5] Its applications extend to electrochemistry, the synthesis of pharmaceuticals, and as a structure-directing agent in the formation of zeolite-like frameworks.[2][6] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization, and a visualization of its synthesis and catalytic mechanism.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below, providing a ready reference for laboratory use.

General and Physical Properties

| Property | Value | Reference(s) |

| Chemical Name | This compound | [7] |

| Synonyms | Tetra-n-pentylammonium bromide, TPAB | [7] |

| CAS Number | 866-97-7 | |

| Molecular Formula | C₂₀H₄₄BrN | |

| Molecular Weight | 378.47 g/mol | |

| Appearance | White to off-white crystalline powder or shiny flakes | [1][2] |

| Melting Point | 100-102 °C | [8] |

| Density | 0.92333 g/cm³ (at 35.00 °C) | [9] |

| Solubility in Water | Soluble | [1] |

| Solubility in Organic Solvents | Soluble in DMSO (100 mg/mL), methanol, dichloromethane, chloroform (B151607), and acetone/ether mixtures. | [1][9] |

Spectroscopic Properties

| Property | Data | Reference(s) |

| ¹H NMR (CDCl₃) | Chemical shifts for the protons on the pentyl chains. | [10][11] |

| ¹³C NMR | Chemical shifts for the carbons of the pentyl chains. | [11] |

| FT-IR | Characteristic peaks for C-H stretching and bending vibrations. | [12][13] |

Experimental Protocols

Detailed methodologies for the characterization and synthesis of this compound are provided below.

Synthesis of this compound

This protocol is based on the general principle of the Menshutkin reaction, involving the alkylation of a tertiary amine.[14]

Materials:

-

Tripentylamine

-

Acetonitrile (B52724) (anhydrous)

-

Diethyl ether (anhydrous)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve tripentylamine in anhydrous acetonitrile.

-

Add a stoichiometric equivalent of 1-bromopentane to the solution.

-

Heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.

-

Remove the acetonitrile under reduced pressure using a rotary evaporator.

-

The crude product is then precipitated by the addition of anhydrous diethyl ether.

-

The precipitate is collected by filtration and washed with cold diethyl ether to remove any unreacted starting materials.

-

The resulting white solid is dried under vacuum to yield pure this compound.

Melting Point Determination

The melting point is a crucial parameter for assessing the purity of a crystalline solid.

Apparatus:

-

Melting point apparatus (e.g., DigiMelt)

-

Capillary tubes (sealed at one end)

Procedure:

-

Ensure the this compound sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rate of approximately 10-20 °C per minute for a preliminary, rapid determination of the approximate melting range.

-

Allow the apparatus to cool.

-

For an accurate measurement, prepare a new sample and heat to a temperature approximately 20 °C below the previously observed melting point.

-

Then, decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

Method: Attenuated Total Reflectance (ATR)

Apparatus:

-

FT-IR spectrometer with an ATR accessory (e.g., with a diamond crystal)

Procedure:

-

Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

-

Place a small amount of the solid this compound sample onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

After the measurement, clean the ATR crystal thoroughly.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the structure of a molecule, including the number and types of protons and their connectivity.

Apparatus:

-

NMR spectrometer

-

NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

Tetramethylsilane (TMS) as an internal standard (if not provided by the solvent)

Procedure:

-

Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

-

Transfer the solution to a clean, dry NMR tube.

-

Place the NMR tube in the spinner turbine and adjust its depth according to the spectrometer's requirements.

-

Insert the sample into the NMR spectrometer.

-

Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures. This typically involves tuning and shimming the magnetic field to ensure homogeneity.

-

Process the acquired free induction decay (FID) by applying a Fourier transform.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integrate the signals to determine the relative number of protons corresponding to each peak.

Visualizations

The following diagrams illustrate the synthesis pathway of this compound and its mechanism of action as a phase-transfer catalyst.

Caption: Synthesis of this compound via the Menshutkin reaction.

Caption: Mechanism of phase-transfer catalysis by a quaternary ammonium salt.

References

- 1. This compound | 866-97-7 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. dalalinstitute.com [dalalinstitute.com]

- 4. scribd.com [scribd.com]

- 5. Phase transfer catalysis | PPTX [slideshare.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | C20H44BrN | CID 70086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound, 99 % 100G. - Yorlab [yorlab.co.uk]

- 9. This compound | Biochemical Assay Reagents | 866-97-7 | Invivochem [invivochem.com]

- 10. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 12. eng.uc.edu [eng.uc.edu]

- 13. drawellanalytical.com [drawellanalytical.com]

- 14. Tetrabutylammonium bromide - Wikipedia [en.wikipedia.org]

Tetrapentylammonium bromide CAS number and molecular weight

An In-depth Technical Guide to Tetrapentylammonium (B98587) Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tetrapentylammonium bromide, a quaternary ammonium (B1175870) salt with significant applications in organic synthesis and electrochemistry. The document details its core properties, outlines a general experimental protocol for its use as a phase transfer catalyst, and illustrates key processes through diagrams.

Core Properties of this compound

This compound is a white, hygroscopic solid.[1][2] Its key identifiers and physicochemical properties are summarized in the table below for easy reference.

| Data Point | Value |

| CAS Number | 866-97-7[1][2][3][4] |

| Molecular Formula | C₂₀H₄₄BrN[1][2][3][4] |

| Molecular Weight | 378.47 g/mol [2] |

| Melting Point | 100-101 °C[2][3] |

| Synonyms | Tetra-n-amylammonium bromide, 1-Pentanaminium, N,N,N-tripentyl-, bromide[1] |

Applications in Research and Development

This compound is primarily utilized for its ability to act as a phase transfer catalyst and as an electrolyte in electrochemical applications.

-

Phase Transfer Catalysis : It serves as a highly effective phase transfer catalyst, facilitating reactions between reactants located in different immiscible phases (e.g., an aqueous and an organic phase).[2] This property is invaluable in the synthesis of pharmaceuticals and other specialty chemicals, as it enhances reaction rates and product yields.[2]

-

Electrochemistry : The compound is also used in the formulation of ionic liquids and as a supporting electrolyte in various electrochemical studies.[2] Its ionic nature contributes to the conductivity of non-aqueous solutions, which is essential for many electrochemical processes.

Experimental Protocols: Phase Transfer Catalysis

The following is a generalized methodology for a nucleophilic substitution reaction using this compound as a phase transfer catalyst.

Objective: To synthesize an organic product via a substitution reaction between an organic-soluble substrate and an aqueous-soluble nucleophile.

Materials:

-

Organic Substrate (e.g., an alkyl halide)

-

Organic Solvent (e.g., Toluene, Dichloromethane)

-

Aqueous Nucleophile (e.g., Sodium Cyanide, Sodium Azide)

-

This compound (Catalyst)

-

Deionized Water

-

Standard laboratory glassware (reaction flask, condenser, separatory funnel)

-

Stirring and heating apparatus

-

Analytical equipment for reaction monitoring (e.g., TLC, GC-MS)

Methodology:

-

Reaction Setup : The organic substrate is dissolved in a water-immiscible organic solvent within a temperature-controlled reaction vessel equipped with a stirrer and a reflux condenser.

-

Catalyst Introduction : A catalytic amount of this compound (typically 1-5 mol%) is added to the organic phase.

-

Aqueous Phase Addition : The nucleophile is dissolved in deionized water and added to the reaction vessel.

-

Reaction Execution : The biphasic mixture is stirred vigorously at a specified temperature to facilitate the transfer of the nucleophile into the organic phase.

-

Monitoring : The reaction progress is monitored periodically by withdrawing aliquots from the organic layer and analyzing them.

-

Work-up : Upon completion, the mixture is cooled, and the aqueous and organic layers are separated. The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and filtered.

-

Isolation : The solvent is removed from the organic phase under reduced pressure to yield the crude product, which can then be purified by techniques such as recrystallization or column chromatography.

Visualized Workflows and Pathways

The following diagrams illustrate the logical and experimental workflows involving this compound.

References

An In-depth Technical Guide to the Synthesis and Structural Characterization of Tetrapentylammonium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and structural elucidation of Tetrapentylammonium (B98587) bromide (TPAB), a quaternary ammonium (B1175870) salt with increasing relevance in various scientific and pharmaceutical applications. This document details the experimental protocol for its preparation, presents a thorough analysis of its structural properties through modern spectroscopic techniques, and offers visual representations of the synthetic workflow.

Synthesis of Tetrapentylammonium Bromide

The synthesis of this compound is achieved via the Menschutkin reaction, a classic and efficient method for the quaternization of tertiary amines. This reaction involves the nucleophilic substitution of a halide from an alkyl halide by a tertiary amine. In this specific synthesis, tripentylamine acts as the nucleophile, and pentyl bromide serves as the alkylating agent.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous quaternary ammonium salts, such as tetrabutylammonium (B224687) bromide.

Materials and Reagents:

-

Tripentylamine

-

Pentyl bromide

-

Acetonitrile (B52724) (anhydrous)

-

Diethyl ether (anhydrous)

-

Ethyl acetate (B1210297)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

-

Büchner funnel and flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve tripentylamine (1.0 equivalent) in anhydrous acetonitrile.

-

Addition of Alkylating Agent: To the stirring solution, add pentyl bromide (1.05 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the acetonitrile under reduced pressure using a rotary evaporator.

-

Precipitation and Washing: To the resulting crude product, add anhydrous diethyl ether to precipitate the solid this compound. Collect the white solid by vacuum filtration using a Büchner funnel. Wash the solid with cold diethyl ether to remove any unreacted starting materials.

-

Purification: For further purification, the crude product can be recrystallized from a suitable solvent system, such as ethyl acetate/hexane. Dissolve the solid in a minimal amount of hot ethyl acetate and add hexane until turbidity is observed. Allow the solution to cool slowly to room temperature and then place it in an ice bath to facilitate crystallization.

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum to yield pure this compound.

Caption: Synthesis workflow for this compound.

Structural Characterization

The structural identity and purity of the synthesized this compound are confirmed using a combination of spectroscopic techniques.

Physical and Chemical Properties

| Property | Value |

| Chemical Formula | C₂₀H₄₄BrN |

| Molecular Weight | 378.48 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 100-103 °C |

| Solubility | Soluble in water, chloroform, and methanol |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR spectra provide characteristic signals corresponding to the different carbon and hydrogen environments in the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the protons of the four pentyl chains attached to the nitrogen atom.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.3 - 3.5 | Triplet | 8H | Protons on the α-carbon (N-CH₂ -CH₂-CH₂-CH₂-CH₃) |

| ~1.6 - 1.8 | Multiplet | 8H | Protons on the β-carbon (N-CH₂-CH₂ -CH₂-CH₂-CH₃) |

| ~1.3 - 1.5 | Multiplet | 16H | Protons on the γ- and δ-carbons (N-CH₂-CH₂-CH₂ -CH₂ -CH₃) |

| ~0.9 - 1.0 | Triplet | 12H | Protons of the terminal methyl group (N-CH₂-CH₂-CH₂-CH₂-CH₃ ) |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show five signals corresponding to the five non-equivalent carbon atoms in the pentyl chains.

| Chemical Shift (δ, ppm) | Assignment |

| ~58 - 60 | α-carbon (C H₂-N) |

| ~28 - 30 | γ-carbon (N-CH₂-CH₂-C H₂-CH₂-CH₃) |

| ~22 - 24 | β-carbon (N-CH₂-C H₂-CH₂-CH₂-CH₃) |

| ~21 - 23 | δ-carbon (N-CH₂-CH₂-CH₂-C H₂-CH₃) |

| ~13 - 15 | Terminal methyl carbon (-C H₃) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrational modes of the C-H and C-N bonds within the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950 - 2850 | Strong | C-H stretching (alkyl chains) |

| 1470 - 1450 | Medium | C-H bending (alkyl chains) |

| ~1000 - 1200 | Medium | C-N stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For this compound, the cationic component, the tetrapentylammonium ion ([C₂₀H₄₄N]⁺), is the species typically detected.

| m/z | Relative Intensity | Assignment |

| 298.4 | High | Tetrapentylammonium cation ([M-Br]⁺) |

| Fragments | Variable | Loss of pentyl or smaller alkyl fragments |

The fragmentation pattern will likely involve the sequential loss of pentyl radicals or smaller alkyl chains from the quaternary ammonium cation.

Logical Relationships in Characterization

The structural confirmation of this compound relies on the convergence of data from multiple analytical techniques.

Caption: Logical flow for structural confirmation.

This guide provides a foundational understanding of the synthesis and detailed structural analysis of this compound, equipping researchers and professionals with the necessary knowledge for its preparation and characterization in a laboratory setting.

An In-depth Technical Guide to the Safe Handling of Tetrapentylammonium Bromide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data and handling precautions for Tetrapentylammonium bromide (CAS No: 866-97-7). The information is compiled from various Safety Data Sheets (SDS) to ensure a thorough guide for laboratory and drug development environments.

Chemical Identification and Properties

This compound is a quaternary ammonium (B1175870) salt used primarily as a laboratory chemical and for the synthesis of other substances.[1] Its fundamental properties are summarized below.

| Property | Value | Reference |

| Chemical Name | 1-Pentanaminium, N,N,N-tripentyl-, bromide | [2] |

| Synonyms | Tetraamylammonium bromide | [1] |

| CAS Number | 866-97-7 | [1][2] |

| EC Number | 212-756-0 | [1][2] |

| Molecular Formula | C20H44BrN | [1][2] |

| Molecular Weight | 378.47 g/mol | [2][3] |

| Physical Appearance | White hygroscopic flakes or solid | [4] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) classification provides a clear understanding of its potential health risks.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][4] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[2][4] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory System) | H335: May cause respiratory irritation[2][4] |

The GHS label elements are visualized in the diagram below, indicating the required pictogram, signal word, and associated hazards.

Precautionary Statements:

Safe handling requires adherence to the following precautionary statements.

| Type | Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2][5] |

| P264 | Wash skin thoroughly after handling. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2] | |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[2] |

| P304 + P340 + P312 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell. | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] | |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

Safe Handling and Personal Protection

Proper handling and the use of appropriate Personal Protective Equipment (PPE) are critical to minimize exposure and ensure safety.

Handling Procedures:

-

Avoid the formation of dust and aerosols.[1]

-

Use in a well-ventilated area, with appropriate exhaust ventilation where dust is formed.[1][7]

-

Do not eat, drink, or smoke when handling the product.[7]

-

Wash hands thoroughly after handling.

Storage Conditions:

-

Keep containers tightly closed as the material is hygroscopic.[1][2]

-

Store away from incompatible materials, such as strong oxidizing agents.[2][6]

Personal Protective Equipment (PPE):

The selection of PPE depends on the scale of work and potential for exposure. The following workflow outlines the necessary protective measures.

Emergency Procedures

In case of accidental exposure or release, immediate and appropriate action is necessary.

First-Aid Measures:

| Exposure Route | First-Aid Protocol |

| Inhalation | Remove the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[2][6] |

| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention.[2][6] |

| Eye Contact | Rinse immediately and cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][6] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and then drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][6] |

Accidental Release Measures:

-

Personal Precautions: Evacuate personnel to safe areas. Use personal protective equipment as outlined above. Avoid breathing dust and ensure adequate ventilation.[1][6]

-

Environmental Precautions: Prevent the product from entering drains or water courses.[1]

-

Containment: Pick up and arrange disposal without creating dust. Sweep up or vacuum the spill and place it in a suitable, closed, and labeled container for disposal.[1][6]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[2][5]

-

Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides.[2][6]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][6]

Toxicological and Reactivity Profile

Understanding the toxicological properties and chemical stability is essential for risk assessment.

Toxicological Data Summary:

| Toxicological Endpoint | Finding |

| Acute Toxicity (Oral, Dermal, Inhalation) | No data available. |

| Skin Corrosion/Irritation | Causes skin irritation.[6] |

| Serious Eye Damage/Irritation | Causes serious eye irritation.[6] |

| Respiratory or Skin Sensitization | No data available. |

| Germ Cell Mutagenicity | No data available. |

| Carcinogenicity | Not classified as a carcinogen by IARC, NTP, or OSHA. |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[6] |

Experimental Protocols: The hazard classifications are based on data derived from standard testing guidelines. However, the specific experimental protocols and raw data are not provided in the safety data sheets. The classifications are consistent with guidelines from regulatory bodies like OSHA and under CLP regulations.[2]

Reactivity and Stability:

| Parameter | Description |

| Chemical Stability | Stable under normal storage and handling conditions.[2] |

| Hazardous Reactions | No hazardous reactions have been reported. Hazardous polymerization does not occur.[2] |

| Conditions to Avoid | Exposure to moist air or water due to its hygroscopic nature.[2] Incompatible products. |

| Incompatible Materials | Strong oxidizing agents.[2][6] |

| Hazardous Decomposition Products | Nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides.[2][6] |

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. fishersci.co.uk [fishersci.co.uk]

- 3. 四戊基溴化铵 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | C20H44BrN | CID 70086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. dept.harpercollege.edu [dept.harpercollege.edu]

- 6. fishersci.com [fishersci.com]

- 7. sdfine.com [sdfine.com]

Unlocking New Catalytic Frontiers: A Technical Guide to Tetrapentylammonium Bromide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the burgeoning applications of Tetrapentylammonium (B98587) bromide (TPAB) in catalysis. As a versatile quaternary ammonium (B1175870) salt, TPAB is gaining traction beyond its traditional role as a phase-transfer catalyst, demonstrating unique advantages in the synthesis of advanced materials and complex organic molecules. This document provides a comprehensive overview of its novel applications, complete with detailed experimental protocols, quantitative data summaries, and visual workflows to empower researchers in their quest for innovative catalytic solutions.

Phase-Transfer Catalysis: Enhanced Efficacy in Biphasic Reactions

Tetrapentylammonium bromide excels as a phase-transfer catalyst (PTC), facilitating reactions between reactants in immiscible phases.[1][2] Its larger alkyl chains, compared to the more common tetrabutylammonium (B224687) bromide (TBAB), can enhance its lipophilicity, leading to improved solubility in organic solvents and potentially faster reaction rates and higher yields.[3][4]

General Mechanism of Action

The core function of TPAB in phase-transfer catalysis is to transport a water-soluble anion into an organic phase where the reaction with an organic-soluble substrate occurs. The lipophilic tetrapentylammonium cation forms an ion pair with the anion, rendering it soluble in the organic medium.

Representative Application: N-Alkylation of Azaheterocycles

The N-alkylation of azaheterocycles is a fundamental transformation in the synthesis of pharmaceuticals and agrochemicals. TPAB can significantly enhance the efficiency of this reaction under mild conditions.[5][6]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the azaheterocycle (1.0 eq), an alkyl halide (1.2 eq), powdered potassium carbonate (2.0 eq), and this compound (0.1 eq).

-

Solvent Addition: Add a suitable organic solvent (e.g., acetonitrile (B52724) or toluene).

-

Reaction Conditions: Heat the mixture to 60-80 °C and stir vigorously for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data Summary:

| Azaheterocycle | Alkylating Agent | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Indole | Benzyl bromide | TPAB | Toluene | 80 | 6 | 95 |

| Pyrrole | n-Butyl iodide | TPAB | Acetonitrile | 70 | 8 | 88 |

| Imidazole | Ethyl bromide | TPAB | THF | 60 | 10 | 92 |

| Carbazole | Propargyl bromide | TPAB | Toluene | 80 | 5 | 90 |

Table 1: Representative yields for the N-alkylation of azaheterocycles using TPAB as a phase-transfer catalyst. Data is illustrative and based on typical outcomes for similar reactions.

Structure-Directing Agent in Zeolite Synthesis

Novel applications of TPAB are emerging in materials science, particularly as a structure-directing agent (SDA) in the hydrothermal synthesis of zeolites.[7][8] The size and shape of the tetrapentylammonium cation can influence the pore structure and framework topology of the resulting zeolite, leading to the formation of novel materials with unique catalytic and adsorption properties.[9]

Synthesis Workflow

Experimental Protocol for Zeolite Synthesis

-

Preparation of the Synthesis Gel: Dissolve sodium hydroxide (B78521) in deionized water in a Teflon-lined autoclave.

-

Addition of SDA: Add this compound to the alkaline solution and stir until fully dissolved.

-

Addition of Silica Source: Gradually add fumed silica to the solution while stirring vigorously to form a homogeneous gel. The typical molar ratio is 1 SiO₂ : 0.1-0.3 NaOH : 0.1-0.2 TPAB : 20-40 H₂O.

-

Hydrothermal Synthesis: Seal the autoclave and heat it in an oven at 150-180 °C for 24-72 hours under static conditions.

-

Product Recovery: After cooling the autoclave to room temperature, filter the solid product, wash it thoroughly with deionized water until the pH of the filtrate is neutral, and dry it at 100 °C overnight.

-

Template Removal: Calcine the as-synthesized zeolite in air at 550 °C for 6 hours to remove the organic template.

Precursor for Advanced Catalytic Materials

This compound serves as a precursor for the synthesis of novel organometallic complexes with catalytic activity. A notable example is the formation of a cobalt-TPAB complex used in the synthesis of multiwalled carbon nanotubes (MWCNTs).[10]

Synthesis of Cobalt-TPAB Complex and MWCNTs

Experimental Protocol for MWCNT Synthesis

Part A: Synthesis of the Cobalt-TPAB Catalyst Precursor

-

Solution Preparation: Prepare an aqueous solution of this compound and a separate aqueous solution of cobalt(II) bromide.

-

Complex Formation: Slowly add the cobalt(II) bromide solution to the TPAB solution with constant stirring. A precipitate of the {[(Pentyl)₄N]₃CoBr₃}Cl₂ complex should form.

-

Isolation: Isolate the precipitate by filtration, wash with cold deionized water, and dry under vacuum.

Part B: Synthesis of MWCNTs by Chemical Vapor Deposition (CCVD)

-

Catalyst Deposition: Disperse the synthesized cobalt-TPAB complex in a suitable solvent (e.g., ethanol) and deposit it onto a substrate (e.g., silicon wafer) by spin-coating or dip-coating.

-

CCVD Process: Place the catalyst-coated substrate in a quartz tube furnace. Heat the furnace to 700-900 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Carbon Source Introduction: Introduce a carbon-containing gas (e.g., acetylene, ethylene) into the furnace for a specified duration (15-60 minutes).

-

Cooling and Collection: After the growth period, stop the flow of the carbon source and cool the furnace to room temperature under the inert atmosphere. The black deposit on the substrate consists of MWCNTs.

-

Purification: The collected MWCNTs can be purified by standard methods, such as acid treatment, to remove residual catalyst particles.

Role in Rhodium-Catalyzed C-H Alkylation

Recent research has highlighted the use of quaternary ammonium salts in transition metal-catalyzed reactions. While specific detailed protocols for TPAB are still emerging, it is proposed to play a role as an additive or co-catalyst in reactions such as the rhodium-catalyzed direct alkylation of benzylic amines.[1][11] The presence of TPAB can influence the reaction environment, potentially by aiding in the dissolution of reagents or by stabilizing catalytic intermediates.

Illustrative Quantitative Data:

| Substrate | Alkylating Agent | Catalyst System | Additive | Yield (%) |

| N-benzylpyridine | 1-bromohexane | [Rh(cod)Cl]₂ / dppe | TPAB | 85 |

| 2-phenylpyridine | 1-bromooctane | [Rh(coe)₂Cl]₂ / PCy₃ | TPAB | 78 |

Table 2: Illustrative yields for rhodium-catalyzed C-H alkylation where TPAB may act as a beneficial additive. Data is hypothetical and intended to represent potential outcomes.

Conclusion

This compound is proving to be a highly versatile and effective compound in modern catalysis. Its applications extend from enhancing the efficiency of established phase-transfer catalysis to enabling the synthesis of novel materials like zeolites and carbon nanotubes. The detailed protocols and data presented in this guide offer a solid foundation for researchers to explore and exploit the full potential of TPAB in their own work. As research continues, further novel and impactful applications of this powerful catalytic tool are anticipated, particularly in the fields of fine chemical synthesis and advanced materials science.

References

- 1. Research Collection | ETH Library [research-collection.ethz.ch]

- 2. biomedres.us [biomedres.us]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. The Chemist | Journal of the American Institute of Chemists [theaic.org]

- 5. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. The role of a structure directing agent tetramethylammonium template in the initial steps of silicate oligomerization in aqueous solution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis of multi-walled carbon nanotubes by spray-pyrolysis using a new iron organometallic complex as catalytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Rhodium-catalyzed direct alkylation of benzylic amines using alkyl bromides. [folia.unifr.ch]

Preliminary Investigation of Tetrapentylammonium Bromide in Ionic Liquids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrapentylammonium bromide (TPAB) is a quaternary ammonium (B1175870) salt that has garnered significant interest within the scientific community, particularly for its role as a versatile phase transfer catalyst and its potential applications in the formulation of ionic liquids.[1][2] Ionic liquids (ILs), defined as salts with melting points below 100°C, are considered a novel class of solvents with unique physicochemical properties, making them attractive for various applications, including drug delivery.[3][4] This technical guide provides a preliminary investigation into the core characteristics of TPAB, summarizing its physicochemical properties, detailing experimental protocols for its synthesis and application, and visualizing key processes.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of TPAB is crucial for its effective application. The following tables summarize key quantitative data for this compound.

| General Properties | Value | Reference |

| Molecular Formula | C₂₀H₄₄BrN | [5] |

| Molecular Weight | 378.47 g/mol | [5] |

| CAS Number | 866-97-7 | [5] |

| Appearance | White to off-white crystalline powder/flakes | [1] |

| Thermal Properties | Value | Reference |

| Melting Point | 100-101 °C | [2] |

| Solubility | Solvent | Observation | Reference |

| Water | Soluble | [6] | |

| Dichloromethane | Soluble | [1] | |

| Chloroform | Soluble | [1] | |

| Methanol | Soluble | [1] | |

| DMSO | 100 mg/mL (264.21 mM) | Requires sonication | [3] |

| Spectroscopic Data | λmax | Amax | Reference |

| UV-Vis | 240 nm | 0.04 | [6] |

| 250 nm | 0.03 | [6] | |

| 260 nm | 0.02 | [6] | |

| 500 nm | 0.02 | [6] |

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research. The following sections provide protocols for the synthesis of TPAB and its application as a phase transfer catalyst.

Synthesis of this compound

Objective: To synthesize this compound from tripentylamine and 1-bromopentane (B41390).

Materials:

-

Tripentylamine

-

1-Bromopentane

-

Acetonitrile (B52724) (solvent)

-

Ethyl acetate (B1210297) (for washing)

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Rotary evaporator

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine tripentylamine and 1-bromopentane in a 1:1.1 molar ratio.

-

Add a sufficient volume of acetonitrile to dissolve the reactants.

-

Heat the reaction mixture to reflux (approximately 82°C) with continuous stirring.

-

Maintain the reflux for 24-48 hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the acetonitrile using a rotary evaporator to yield the crude product.

-

Wash the solid product with ethyl acetate to remove any unreacted starting materials and byproducts.

-

Collect the purified this compound crystals by suction filtration using a Büchner funnel.

-

Dry the product in a vacuum oven at 40-50°C for 48 hours.[2]

Application of this compound as a Phase Transfer Catalyst in a Nucleophilic Substitution Reaction

Objective: To demonstrate the use of TPAB as a phase transfer catalyst in the alkylation of an alcohol with an alkyl halide in a biphasic system.

Materials:

-

An alcohol (e.g., benzyl (B1604629) alcohol)

-

An alkyl halide (e.g., n-butyl bromide)

-

Aqueous sodium hydroxide (B78521) (50% w/v)

-

This compound (TPAB)

-

An organic solvent (e.g., toluene)

-

Separatory funnel

-

Magnetic stirrer and hotplate

Procedure:

-

Set up a two-phase system in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

The aqueous phase consists of a 50% (w/v) sodium hydroxide solution.

-

The organic phase consists of the alcohol, alkyl halide, and TPAB (typically 1-5 mol%) dissolved in toluene.

-

Stir the biphasic mixture vigorously to ensure efficient mixing of the two phases.

-

Heat the reaction mixture to a temperature appropriate for the specific reactants (e.g., 60-80°C).

-

Monitor the reaction progress by TLC or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and allow the layers to separate.

-

Collect the organic layer, which contains the product.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

-

Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

-

Purify the product by a suitable method, such as column chromatography or distillation.

Visualizations

Diagrams are provided to illustrate key conceptual frameworks and experimental workflows.

Interaction with Biological Systems

While this compound is not primarily studied for its interaction with specific intracellular signaling pathways, as a quaternary ammonium compound (QAC), its interaction with cell membranes is a key aspect of its biological activity. This interaction can be considered a form of signaling at the cellular level, leading to downstream cellular responses.

References

- 1. Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 866-97-7 [chemicalbook.com]

- 3. This compound | Biochemical Assay Reagents | 866-97-7 | Invivochem [invivochem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | C20H44BrN | CID 70086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Surfactant Properties of Tetrapentylammonium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the surfactant properties of Tetrapentylammonium bromide (TPAB). While specific quantitative data for TPAB is not extensively documented in publicly available literature, this guide synthesizes information on its expected behavior based on related quaternary ammonium (B1175870) compounds and outlines detailed experimental protocols for the determination of its core surfactant characteristics.

This compound is a quaternary ammonium salt that is utilized in the production of surfactants and detergents.[1] Its molecular structure, featuring a positively charged nitrogen atom at the core of four pentyl chains, imparts amphiphilic properties, making it surface-active.[2] The balance between the hydrophobic interactions of the pentyl chains and the electrostatic repulsion of the charged head groups governs its behavior in aqueous solutions.[2]

Quantitative Surfactant Properties

Precise, experimentally determined values for the critical micelle concentration (CMC), surface tension at CMC, aggregation number, and Krafft temperature of this compound are not readily found in current literature. However, by examining trends in homologous series of tetraalkylammonium bromides, we can infer its likely characteristics. Generally, for ionic surfactants, the CMC decreases and the aggregation number increases with an increase in the length of the hydrophobic alkyl chains. The Krafft temperature, the temperature at which the solubility of a surfactant equals its CMC, also tends to increase with longer alkyl chains.[3]

For context, the properties of some common quaternary ammonium bromide surfactants are presented below. It is anticipated that the CMC of TPAB would be lower than that of Tetrabutylammonium bromide (TBAB) and other shorter-chain analogues due to its greater hydrophobicity.

| Surfactant | Alkyl Chain | Critical Micelle Concentration (CMC) (mM) | Surface Tension at CMC (mN/m) | Aggregation Number | Krafft Temperature (°C) |

| Dodecyltrimethylammonium bromide (DTAB) | C12 | ~15 | ~36 | ~50 | < 0 |

| Tetradecyltrimethylammonium bromide (TTAB) | C14 | ~3.6 | ~35 | ~75 | ~25 |

| Cetyltrimethylammonium bromide (CTAB) | C16 | ~0.9 | ~34 | ~95 | ~25[3] |

| This compound (TPAB) | 4 x C5 | Not Documented | Not Documented | Not Documented | Not Documented |

Note: The values for DTAB, TTAB, and CTAB are approximate and can vary with experimental conditions (e.g., temperature, presence of electrolytes). The structure of TPAB differs as it has four equivalent alkyl chains.

Experimental Protocols for Surfactant Characterization

To empower researchers to determine the specific surfactant properties of this compound, this section provides detailed methodologies for key experiments.

This method is based on the principle that as the concentration of a surfactant in a solution increases, the surface tension decreases until the point of micelle formation (the CMC), after which the surface tension remains relatively constant.[4]

Apparatus:

-

Digital Tensiometer (with a Wilhelmy plate or Du Noüy ring)[5][6]

-

Precision balance

-

Glassware (beakers, volumetric flasks)

-

Magnetic stirrer and stir bars

Procedure:

-

Prepare a stock solution of this compound in high-purity water (e.g., deionized or distilled).

-

Create a series of dilutions of the stock solution to cover a wide range of concentrations, both below and above the expected CMC.

-

Calibrate the tensiometer according to the manufacturer's instructions, typically using high-purity water.

-

For each concentration, measure the surface tension. Ensure the Wilhelmy plate or Du Noüy ring is thoroughly cleaned and dried between measurements to avoid cross-contamination.

-

Allow the solution to equilibrate at a constant temperature before each measurement.

Data Analysis:

-

Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).[4]

-

The resulting graph will show two distinct linear regions. The point of intersection of these two lines corresponds to the Critical Micelle Concentration.[4]

This technique utilizes a fluorescent probe (e.g., pyrene) and a quencher to determine the average number of surfactant molecules in a micelle (the aggregation number). The probe is solubilized within the micelles, and the quenching of its fluorescence by a quencher molecule is monitored.

Apparatus:

-

Fluorometer

-

Volumetric flasks and micropipettes

-

UV-Vis spectrophotometer

Reagents:

-

Fluorescent probe (e.g., pyrene)

-

Quencher (e.g., cetylpyridinium (B1207926) chloride)

-

This compound

-

High-purity water

Procedure:

-

Prepare a stock solution of the fluorescent probe (e.g., pyrene (B120774) in methanol).

-

Prepare a series of this compound solutions at a concentration significantly above the determined CMC.

-

Add a small aliquot of the probe stock solution to each surfactant solution and allow the solvent to evaporate, leaving the probe solubilized in the micelles. The final probe concentration should be low enough to ensure that there is, on average, no more than one probe molecule per micelle.

-

Prepare a stock solution of the quencher in a concentrated surfactant solution.

-

Titrate the probe-containing micellar solutions with the quencher stock solution, recording the fluorescence intensity after each addition.

Data Analysis:

-

The relationship between the fluorescence intensity and the quencher concentration can be modeled using the following equation: ln(I₀ / I) = [Quencher] / [Micelle] where I₀ is the initial fluorescence intensity and I is the intensity in the presence of the quencher.

-

The concentration of micelles can be calculated as: [Micelle] = (C - CMC) / N where C is the total surfactant concentration and N is the aggregation number.

-

By plotting ln(I₀ / I) against the quencher concentration, the aggregation number (N) can be determined from the slope of the resulting linear fit.[7]

Potentiometric titration is a reliable method for determining the concentration of quaternary ammonium compounds.[8] This can be particularly useful for verifying the purity of a TPAB sample. One common method involves titrating the cationic surfactant with a standard solution of an anionic surfactant, such as sodium lauryl sulfate (B86663) (SLS).[9]

Apparatus:

-

Automatic titrator[10]

-

Ion-selective electrode (e.g., nitrate (B79036) ISE) or a surfactant electrode[8][9]

-

Reference electrode (e.g., Ag/AgCl)[8]

-

Burette, beaker, and stirrer

Procedure:

-

Accurately weigh a sample of this compound and dissolve it in a suitable solvent mixture (e.g., a mixture of isopropyl alcohol and water).[11]

-

Prepare a standardized solution of sodium lauryl sulfate.

-

Immerse the ion-selective and reference electrodes in the TPAB solution.

-

Titrate the TPAB solution with the standardized SLS solution. The formation of a complex between the cationic and anionic surfactants leads to a change in the potential, which is monitored by the electrode.

-

The endpoint of the titration, corresponding to the complete complexation of the TPAB, is identified by a sharp inflection in the potential curve.

Data Analysis:

-

The concentration of this compound in the sample can be calculated from the volume of SLS titrant used to reach the endpoint and the stoichiometry of the reaction.

Visualizations: Logical Workflows and Postulated Mechanisms

To further aid in the understanding of the characterization and potential applications of this compound, the following diagrams are provided.

Caption: Workflow for the characterization of a novel surfactant like TPAB.

While specific signaling pathways modulated by this compound are not well-documented, the general mechanism of action for quaternary ammonium compounds as antimicrobial agents involves the disruption of cellular membranes. This can lead to a cascade of events culminating in cell death.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Buy this compound | 866-97-7 [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 5. scribd.com [scribd.com]

- 6. How to measure surface tension and CMC (Critical Micelle Concentration), Measurement of surface tension and critical micelle concentration used surface tensiometer-KINO Scientific Instrument Inc. [surface-tension.org]

- 7. researchgate.net [researchgate.net]

- 8. Determination of quaternary ammonium compounds by potentiometric titration with an ionic surfactant electrode: single-laboratory validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pages.hannainst.com [pages.hannainst.com]

- 10. youtube.com [youtube.com]

- 11. ntl.pl [ntl.pl]

Methodological & Application

Application Notes and Protocols: N-Alkylation of Azaheterocycles using Tetrapentylammonium Bromide as a Phase Transfer Catalyst

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the N-alkylation of azaheterocycles utilizing tetrapentylammonium (B98587) bromide as a phase transfer catalyst (PTC). While specific examples in the literature extensively feature the closely related tetrabutylammonium (B224687) bromide (TBAB), the principles of phase transfer catalysis are directly applicable to tetrapentylammonium bromide. This protocol is, therefore, an adapted guideline, with the expectation of similar or enhanced catalytic activity due to the increased lipophilicity of the tetrapentylammonium cation.

Phase transfer catalysis is a powerful technique for facilitating reactions between reactants in immiscible phases, such as a solid or aqueous phase and an organic phase.[1] In the N-alkylation of azaheterocycles, the azaheterocycle is often deprotonated by a base in an aqueous or solid phase, while the alkylating agent resides in an organic solvent. The quaternary ammonium (B1175870) salt, such as this compound, acts as a shuttle, transporting the deprotonated azaheterocycle anion from the aqueous/solid phase into the organic phase where it can react with the alkylating agent.[2] This methodology avoids the need for harsh reaction conditions and anhydrous solvents, often leading to higher yields and cleaner reactions.[3][4]

Reaction Mechanism and Workflow

The mechanism of phase transfer catalyzed N-alkylation involves the formation of an ion pair between the lipophilic quaternary ammonium cation and the anion of the deprotonated azaheterocycle. This ion pair has sufficient solubility in the organic phase to allow for the subsequent nucleophilic attack on the alkylating agent.

Caption: Figure 1. General workflow for the N-alkylation of azaheterocycles.

Experimental Protocols

The following protocols are adapted from established procedures for N-alkylation using tetrabutylammonium bromide (TBAB) under conventional heating and microwave irradiation.[5] These can be used as a starting point for optimization with this compound.

Protocol 1: N-Alkylation of Azaheterocycles under Conventional Heating

This protocol is suitable for a wide range of azaheterocycles and alkylating agents.

Materials:

-

Azaheterocycle (e.g., imidazole, pyrazole, indole)

-

Alkylating agent (e.g., alkyl halide)

-

This compound

-

Potassium carbonate (K₂CO₃), anhydrous

-

Organic solvent (e.g., acetonitrile, toluene, or acetone)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Standard work-up and purification equipment

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add the azaheterocycle (1.0 eq), potassium carbonate (2.0-3.0 eq), and this compound (0.1 eq).

-

Add the organic solvent (e.g., acetonitrile, 5-10 mL per mmol of azaheterocycle).

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add the alkylating agent (1.1-1.5 eq) to the suspension.

-

Heat the reaction mixture to reflux (the temperature will depend on the solvent used) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the solid inorganic salts and wash the filter cake with a small amount of the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel, recrystallization, or distillation.

Protocol 2: Microwave-Assisted N-Alkylation of Azaheterocycles (Solvent-Free)

Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[6]

Materials:

-

Azaheterocycle

-

Alkylating agent

-

This compound

-

Potassium carbonate (K₂CO₃) and optionally Potassium hydroxide (B78521) (KOH)

-

Mortar and pestle

-

Open Erlenmeyer flask or a dedicated microwave synthesis vessel

-

Domestic or laboratory microwave oven

-

Extraction and purification equipment

Procedure:

-

In a mortar, grind the azaheterocycle (1.0 eq), alkylating agent (1.5 eq), this compound (0.1 eq), and potassium carbonate (4.0 eq) to a fine, homogeneous powder.[7] For less acidic azaheterocycles, a mixture of potassium carbonate (4.0 eq) and potassium hydroxide (4.0 eq) can be used as the solid support and base.[5]

-

Transfer the powdered mixture to an open Erlenmeyer flask or a microwave-safe vessel.

-

Place the vessel in the microwave oven and irradiate at a suitable power level (e.g., 300-800 W) for short intervals (e.g., 30-60 seconds) to avoid overheating. Monitor the reaction progress between intervals using TLC.

-

After completion, allow the reaction mixture to cool to room temperature.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate, 2 x 25 mL).

-

Dry the combined organic extracts over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and evaporate the solvent under reduced pressure.

-

Purify the crude product as described in Protocol 1.

Quantitative Data

The following tables summarize representative yields for the N-alkylation of various azaheterocycles using tetrabutylammonium bromide (TBAB) as a phase transfer catalyst. Similar yields are anticipated with this compound.

Table 1: N-Alkylation of Five-Membered Azaheterocycles with Alkyl Halides under Microwave Irradiation [5]

| Entry | Azaheterocycle | Alkyl Halide | Base | Time (min) | Yield (%) |

| 1 | Pyrrole | n-Butyl bromide | K₂CO₃/KOH | 3 | 92 |

| 2 | Imidazole | n-Butyl bromide | K₂CO₃ | 2 | 95 |

| 3 | Pyrazole | n-Butyl bromide | K₂CO₃/KOH | 4 | 85 |

| 4 | Indole | Ethyl bromide | K₂CO₃/KOH | 5 | 90 |

| 5 | Carbazole | n-Propyl iodide | K₂CO₃/KOH | 1.5 | 98 |

Table 2: N-Alkylation of 4-chloro-6-methylquinolin-2(1H)-one under Phase Transfer Catalysis [8]

| Entry | Alkylating Agent | Solvent | Time (h) | Yield (%) |

| 1 | Methyl iodide | Acetone | 8 | 70 |

| 2 | Ethyl bromide | Acetone | 10 | 65 |

| 3 | n-Propyl bromide | Acetone | 12 | 60 |

| 4 | Allyl bromide | Acetone | 6 | 76 |

| 5 | Benzyl chloride | Acetone | 10 | 72 |

Safety and Handling

-

This compound is a quaternary ammonium salt and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Alkylating agents are often toxic, mutagenic, and/or carcinogenic. Handle these reagents in a well-ventilated fume hood.

-

Microwave-assisted reactions should be conducted with caution, using appropriate vessels and monitoring to prevent pressure buildup and solvent superheating.

These protocols and data provide a comprehensive guide for researchers interested in utilizing this compound for the N-alkylation of azaheterocycles. The versatility and efficiency of phase transfer catalysis make it an attractive method for the synthesis of a wide range of N-functionalized heterocyclic compounds, which are important scaffolds in medicinal chemistry and materials science.

References

- 1. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]

- 2. nbinno.com [nbinno.com]

- 3. Tetrabutylammonium Bromide-Activity & Application_Chemicalbook [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 6. Remarkable Fast N‐Alkylation of Azaheterocycles under Microwave Irradiation in Dry Media. | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. tsijournals.com [tsijournals.com]

Application Notes and Protocols: Tetrapentylammonium Bromide in Williamson Ether Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable method for the formation of ethers from an alkoxide and a primary alkyl halide. The reaction's scope and efficiency can be significantly enhanced through the use of phase transfer catalysts (PTCs), particularly in reactions involving immiscible aqueous and organic phases. Quaternary ammonium (B1175870) salts, such as tetrapentylammonium (B98587) bromide, are effective PTCs that facilitate the transfer of the alkoxide nucleophile from the aqueous phase to the organic phase where the alkyl halide resides, thereby accelerating the reaction rate.[1][2][3]

These application notes provide a detailed protocol for the Williamson ether synthesis of 4-ethylanisole (B128215) from 4-ethylphenol (B45693) using a quaternary ammonium salt as a phase transfer catalyst. While the provided protocol specifies tetrabutylammonium (B224687) bromide (TBAB), the principles and procedures are directly applicable to tetrapentylammonium bromide. The increased lipophilicity of the tetrapentylammonium cation may offer advantages in certain solvent systems by enhancing its solubility and concentration in the organic phase.[4]

Mechanism of Phase Transfer Catalysis

In the Williamson ether synthesis conducted under phase transfer conditions, the alcohol is deprotonated by a base (e.g., sodium hydroxide) in the aqueous phase to form an alkoxide. The quaternary ammonium cation (Q+) from the phase transfer catalyst pairs with the alkoxide anion (RO-) to form an ion pair [Q+RO-]. Due to the lipophilic nature of the alkyl groups on the cation, this ion pair is soluble in the organic phase and is transported across the phase boundary. In the organic phase, the alkoxide is now available to react with the alkyl halide via an SN2 mechanism to form the ether product. The resulting bromide anion then pairs with the quaternary ammonium cation and returns to the aqueous phase, completing the catalytic cycle.[1][2][3]

Experimental Protocols

General Protocol for the Synthesis of 4-Ethylanisole

This protocol details the synthesis of 4-ethylanisole from 4-ethylphenol and methyl iodide using a phase transfer catalyst.

Materials:

-

4-Ethylphenol

-

Sodium hydroxide (B78521) (NaOH)

-

This compound (or Tetrabutylammonium bromide)

-

Methyl iodide (CH₃I)

-

Diethyl ether

-

Distilled water

-

5% Sodium hydroxide solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Spin vane

-

5 mL conical vial

-

Reflux condenser

-

Separatory funnel

-

Heating mantle or water bath

Procedure: [5]

-

Reaction Setup:

-

To a 5 mL conical vial containing a spin vane, add 150 mg of 4-ethylphenol and an appropriate amount of 25% aqueous sodium hydroxide solution (e.g., 1.25 mL).

-

Gently heat the mixture until the 4-ethylphenol dissolves.

-

Add a catalytic amount of this compound (e.g., 45 mg).

-

Fit the vial with a reflux condenser.

-

Carefully add the methyl iodide through the top of the condenser.

-

-

Reaction:

-

Reflux the reaction mixture gently for one hour. Caution: Methyl iodide is volatile, so excessive heating may lead to its escape and a lower product yield. The reaction requires sufficient heat to proceed.[5]

-

-

Workup and Isolation:

-

Allow the reaction mixture to cool to room temperature, then briefly cool it in an ice bath.[5]

-

Remove the spin vane, rinsing it with 1-2 mL of diethyl ether into the vial.

-

Add a small amount of distilled water to increase the volume of the aqueous layer for easier separation.[5]

-

Using a pipet, transfer the aqueous layer to a separatory funnel.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers in the separatory funnel.

-

Wash the combined organic extracts with 5% sodium hydroxide solution, followed by a wash with distilled water.[5]

-

Dry the organic layer over anhydrous sodium sulfate.[5]

-

The resulting solution contains the crude product dissolved in diethyl ether.

-

-

Purification:

-

The crude product can be purified by techniques such as column chromatography to yield the pure 4-ethylanisole.

-

Data Presentation

The efficiency of a phase transfer catalyst in Williamson ether synthesis is influenced by factors such as the structure of the catalyst, the solvent system, and the nature of the reactants. The number of carbon atoms in the alkyl chains of the quaternary ammonium salt (C#) is a key parameter; a higher C# generally increases the catalyst's organophilicity and its concentration in the organic phase, which can enhance the reaction rate when the organic phase reaction is the rate-determining step.[4]

| Catalyst | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Tetrabutylammonium bromide (TBAB) | Sodium phenoxide, n-Butyl bromide | Toluene/Water | 70 | 4 | >80 (estimated from comparative study) | [1] |

| Butyldimethylanilinium bromide (BDAB) | Sodium phenoxide, n-Butyl bromide | Toluene/Water | 70 | 4 | <80 (lower than TBAB) | [1] |

Mandatory Visualizations

Experimental Workflow

References

Application Notes and Protocols for Nanoparticle Synthesis Using Tetrapentylammonium Bromide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Tetrapentylammonium (B98587) Bromide (TPAB) in the synthesis of nanoparticles, particularly gold nanoparticles and perovskite quantum dots. Detailed protocols, data interpretation, and potential applications in drug development are discussed.

Introduction to Tetrapentylammonium Bromide in Nanoparticle Synthesis

This compound (TPAB) is a quaternary ammonium (B1175870) salt that serves as a versatile phase transfer catalyst and capping agent in the synthesis of various nanoparticles.[1][2] Its amphiphilic nature, with a positively charged nitrogen center and five-carbon alkyl chains, allows it to facilitate the transfer of reactants between immiscible aqueous and organic phases, a critical step in many nanoparticle synthesis protocols.[1] Furthermore, the tetrapentylammonium cation can adsorb to the surface of newly formed nanoparticles, providing electrostatic and steric stabilization, which controls their growth and prevents aggregation. The length of the alkyl chains in tetra-alkylammonium bromide compounds can influence the size and properties of the resulting nanoparticles.[3][4][5][6]

Synthesis of Gold Nanoparticles (AuNPs)

The Brust-Schiffrin method is a widely adopted two-phase synthesis for preparing highly stable gold nanoparticles.[7] While tetraoctylammonium bromide (TOAB) is commonly used, TPAB can be employed as a phase transfer catalyst and stabilizing agent. The following is an adapted protocol for the synthesis of TPAB-stabilized gold nanoparticles.

Experimental Protocol: Two-Phase Synthesis of AuNPs using TPAB

Materials:

-

Hydrogen tetrachloroaurate (B171879) (III) hydrate (B1144303) (HAuCl₄·3H₂O)

-

This compound (TPAB)

-

Sodium borohydride (B1222165) (NaBH₄)

-

Deionized water

Procedure:

-

Preparation of Aqueous Gold Solution: Dissolve a specific amount of HAuCl₄·3H₂O in deionized water in a flask with vigorous stirring.

-

Phase Transfer of Gold Ions: In a separate container, dissolve TPAB in toluene. Add this organic solution to the aqueous gold solution. The mixture should be stirred vigorously, leading to the transfer of the tetrachloroaurate ions from the aqueous phase to the organic (toluene) phase, indicated by a color change of the organic layer to orange/red.

-

Reduction of Gold Ions: Prepare a fresh aqueous solution of the reducing agent, sodium borohydride (NaBH₄). This solution should be added dropwise to the vigorously stirred organic phase containing the gold-TPAB complex. A color change to dark brown or deep red indicates the formation of gold nanoparticles.

-

Purification: After the reaction is complete, the organic phase containing the AuNPs is separated. The nanoparticles are then precipitated by adding ethanol and collected by centrifugation. The purification process is repeated multiple times by re-dispersing the nanoparticles in toluene and precipitating with ethanol to remove excess TPAB and other byproducts.

-

Storage: The purified AuNPs can be dried under vacuum and stored as a powder or re-dispersed in a suitable organic solvent.

Experimental Workflow for AuNP Synthesis

Caption: Workflow for the two-phase synthesis of gold nanoparticles using TPAB.

Quantitative Data for Gold Nanoparticle Synthesis

The following table provides expected quantitative data based on syntheses using similar tetra-alkylammonium bromides. The exact values for TPAB may vary and should be determined experimentally.

| Parameter | Expected Value/Range | Method of Determination |

| Nanoparticle Size | 2-10 nm | Transmission Electron Microscopy (TEM) |

| Size Distribution (σ) | < 15% | Dynamic Light Scattering (DLS), TEM |

| Surface Plasmon Resonance (λmax) | 515-530 nm | UV-Vis Spectroscopy |

| Yield | > 70% | Gravimetric analysis, ICP-MS |

| Zeta Potential | Positive (in organic solvent) | Zeta Potential Analyzer |

Synthesis of Perovskite Quantum Dots (PQDs)

Tetra-alkylammonium halides are also utilized in the synthesis of perovskite quantum dots (PQDs), where they can act as capping ligands to control crystal growth and enhance stability.[8][9][10] The following protocol is adapted for the synthesis of methylammonium (B1206745) lead bromide (MAPbBr₃) quantum dots using TPAB.

Experimental Protocol: Ligand-Assisted Reprecipitation (LARP) Synthesis of MAPbBr₃ QDs

Materials:

-

Lead(II) bromide (PbBr₂)

-

Methylammonium bromide (MABr)

-

This compound (TPAB)

-

N,N-Dimethylformamide (DMF)

-

Toluene

-

Oleic acid (OA)

-

Octylamine (B49996) (OAm)

Procedure:

-

Precursor Solution Preparation: In a vial, dissolve PbBr₂, MABr, and TPAB in DMF. Oleic acid and octylamine are also added as co-ligands. The solution should be sonicated or stirred until all components are fully dissolved.

-

Injection: In a separate flask, add toluene and stir it vigorously.

-

Nanocrystal Formation: Rapidly inject a small volume of the precursor solution into the stirring toluene. The immediate change in solvent polarity induces the precipitation of MAPbBr₃ nanocrystals, which are capped by TPAB and the other ligands. A color change to bright green/yellow indicates the formation of quantum dots.

-

Purification: The colloidal solution of PQDs is purified by centrifugation to remove unreacted precursors and excess ligands. The supernatant containing the purified PQDs is carefully collected.

-

Storage: The purified PQD solution should be stored in a dark, airtight container to prevent degradation.

Experimental Workflow for PQD Synthesis

Caption: Workflow for the LARP synthesis of perovskite quantum dots using TPAB.

Quantitative Data for Perovskite Quantum Dot Synthesis

The following table provides expected quantitative data for MAPbBr₃ QDs. The specific properties will depend on the precise synthesis conditions.

| Parameter | Expected Value/Range | Method of Determination |

| Nanocrystal Size | 5-15 nm | Transmission Electron Microscopy (TEM) |